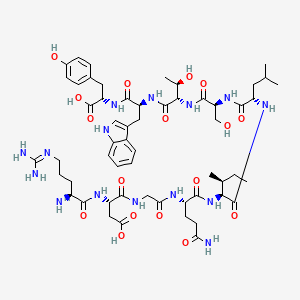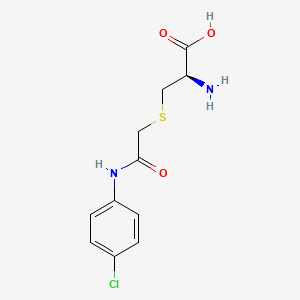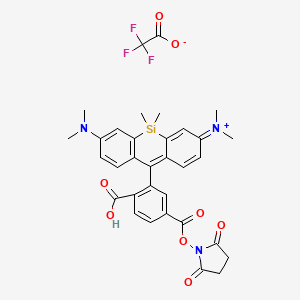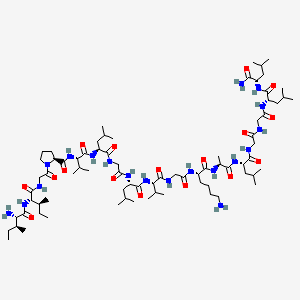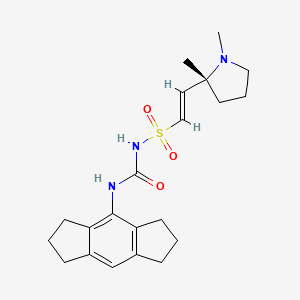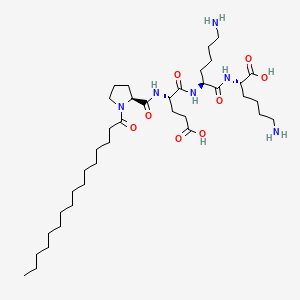
Palmitoyl tetrapeptide-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl tetrapeptide-20 is a biomimetic lipo-peptide known for its role in stimulating melanin production by mimicking alpha-Melanocyte Stimulating Hormone (α-MSH). It binds to the melanocortin 1 receptor (MC1-R) and is commonly used in hair care applications to prevent and reverse hair greying by enhancing melanin production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitoyl tetrapeptide-20 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Pal-His-Phe-Arg-Trp-NH2. The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl tetrapeptide-20 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Protecting Groups: Fmoc for amino groups, tBu (tert-butyl) for side chains
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Cleavage Reagents: TFA (Trifluoroacetic acid) for removing protecting groups and cleaving the peptide from the resin.
Major Products
The major product of the synthesis is this compound itself, with the sequence Pal-His-Phe-Arg-Trp-NH2 .
Wissenschaftliche Forschungsanwendungen
Palmitoyl tetrapeptide-20 has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and characterization.
Biology: Investigated for its role in melanogenesis and its potential to protect melanocytes from oxidative stress.
Medicine: Explored for its potential in treating conditions related to melanin production, such as vitiligo and premature hair greying.
Industry: Widely used in cosmetic formulations for hair care products aimed at preventing and reversing hair greying
Wirkmechanismus
Palmitoyl tetrapeptide-20 exerts its effects by mimicking α-MSH and binding to the MC1-R on melanocytes. This binding stimulates the production of melanin, the pigment responsible for hair and skin color. Additionally, it enhances the expression of catalase, an enzyme that breaks down hydrogen peroxide, reducing oxidative stress in melanocytes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties in skin care.
Palmitoyl tripeptide-1: Used in anti-wrinkle formulations.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties
Uniqueness
Palmitoyl tetrapeptide-20 is unique in its specific role in stimulating melanin production and protecting melanocytes, making it particularly effective in hair care applications aimed at preventing and reversing hair greying .
Eigenschaften
Molekularformel |
C38H70N6O8 |
|---|---|
Molekulargewicht |
739.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H70N6O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(45)44-28-19-22-32(44)37(50)42-30(24-25-34(46)47)36(49)41-29(20-15-17-26-39)35(48)43-31(38(51)52)21-16-18-27-40/h29-32H,2-28,39-40H2,1H3,(H,41,49)(H,42,50)(H,43,48)(H,46,47)(H,51,52)/t29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
RDXSZDQGDFNPQD-YDPTYEFTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



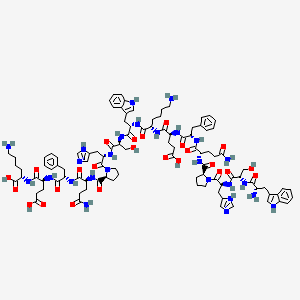
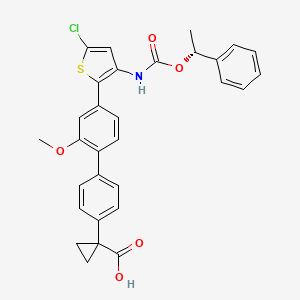
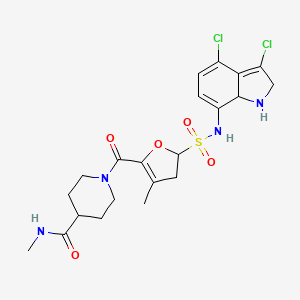
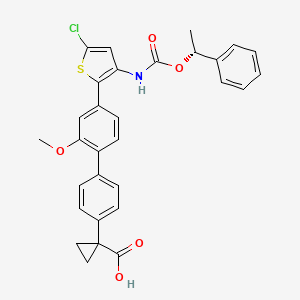

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
